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Compound of Interest

Compound Name: (R)-2,3-Diaminopropanoic acid

Cat. No.: B154884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,3-
Diaminopropanoic acid, a non-proteinogenic amino acid of interest in various research and
development applications. This document outlines predicted Nuclear Magnetic Resonance
(NMR) data, and representative Infrared (IR) and Mass Spectrometry (MS) data, along with
detailed experimental protocols for their acquisition.

Introduction

(R)-2,3-Diaminopropanoic acid, also known as (R)-f-aminoalanine, is a chiral diamino acid.
Its structure, featuring two amino groups and a carboxylic acid, makes it a versatile building
block in the synthesis of peptidomimetics, modified peptides, and other complex molecules with
potential therapeutic applications. Accurate spectroscopic characterization is crucial for its
identification, purity assessment, and structural elucidation in various chemical and biological
matrices. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for the pure (R)-enantiomer,
this section presents a combination of predicted and representative data. The NMR data has
been predicted using computational methods, while the IR and MS data are representative of
diaminopropanoic acid and are expected to be nearly identical for the (R)-enantiomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted *H and 13C NMR chemical shifts for (R)-2,3-Diaminopropanoic acid.

Table 1: Predicted *H and 3C NMR Data for (R)-2,3-Diaminopropanoic acid

1H NMR 13C NMR

Atorn Predicted Chemical Atorn Predicted Chemical
Shift (ppm) Shift (ppm)

H-2 35-38 C-1 (COOH) 175 - 180

H-3 (CH2) 3.0-33 C-2 (CH) 55 - 60

NHz (C-2) 7.5 - 8.5 (broad) C-3 (CH2) 40 - 45

NH2 (C-3) 7.5 - 8.5 (broad)

COOH 10.0 - 12.0 (broad)

Disclaimer: These are computationally predicted values and may differ from experimental
results. The chemical shifts of exchangeable protons (NHz2 and COOH) are highly dependent
on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their
characteristic vibrational frequencies. The following table lists the expected characteristic IR
absorption bands for 2,3-Diaminopropanoic acid.

Table 2: Representative Infrared (IR) Spectroscopy Data for 2,3-Diaminopropanoic Acid
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Functional Group

Vibrational Mode

Expected Absorption Range

(cm~)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
N-H (Amine) Stretching 3400 - 3250
C=0 (Carboxylic Acid) Stretching 1725 - 1700
N-H (Amine) Bending 1650 - 1580
C-N Stretching 1250 - 1020
C-O Stretching 1320 - 1210

Note: The zwitterionic form of the amino acid in the solid state may show a strong, broad

absorption for the ammonium (N*-H) group around 3000 cm~! and a carboxylate (COO™)
stretch around 1600-1590 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For (R)-2,3-Diaminopropanoic acid (Molecular Weight: 104.11 g/mol ), the

following mass-to-charge ratios (m/z) are expected in an electrospray ionization (ESI) mass

spectrum.

Table 3: Representative Mass Spectrometry (MS) Data for 2,3-Diaminopropanoic Acid
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lon Formula Expected m/z Notes

Protonated molecular
[M+H]* [C3HaN202]* 105.07 ion (most common in
positive ion mode)

Deprotonated
[M-H]~ [C3H7N202]~ 103.05 molecular ion (in
negative ion mode)

[M+Na]* [C3HsN202Na]* 127.05 Sodium adduct

Loss of water from the
[M-H20+H]* [CsH7N20]* 87.06

protonated molecule

Loss of the carboxyl
[M-COzH]* [C2H7N2]* 59.06

group

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:

(R)-2,3-Diaminopropanoic acid sample (5-10 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tube (5 mm)

Pipette and vial
Procedure:

» Accurately weigh the amino acid sample and transfer it to a clean, dry vial.
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e Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

o Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication
can be used.

¢ Using a pipette with a filter tip (e.g., a small piece of cotton or glass wool), transfer the
solution into the NMR tube to a height of about 4-5 cm.

e Cap the NMR tube securely.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the H spectrum using standard acquisition parameters. A spectral width of 12-16
ppm is typically sufficient.

e Acquire the 13C spectrum. Due to the lower natural abundance of 13C, a longer acquisition
time will be necessary. A spectral width of 200-220 ppm is standard.

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) using the spectrometer's software.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Materials:

(R)-2,3-Diaminopropanoic acid sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes
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Procedure:

e Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a
suitable solvent and allow it to dry completely.

e Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Place a small amount of the solid amino acid sample onto the center of the ATR crystal.

o Lower the ATR press arm to ensure firm and even contact between the sample and the
crystal.

e Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~* are sufficient.
o After data acquisition, raise the press arm and carefully remove the sample.

» Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(R)-2,3-Diaminopropanoic acid sample

HPLC-grade solvent (e.g., methanol, water, acetonitrile with 0.1% formic acid)

Mass spectrometer with an ESI source

Syringe pump and syringe (for direct infusion)
Procedure (Direct Infusion ESI-MS):

o Prepare a dilute solution of the sample (approximately 1-10 uM) in a suitable solvent mixture
(e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

o Load the sample solution into a syringe.
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e Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer.
e Set the syringe pump to a low flow rate (e.g., 5-10 pL/min).

o Configure the mass spectrometer to acquire data in the desired mass range (e.g., m/z 50-
500) and polarity (positive or negative ion mode).

« Initiate the infusion and begin data acquisition.
o Observe the mass spectrum for the molecular ion and any fragment ions.

« If necessary, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to
collision-induced dissociation to obtain fragmentation data for further structural confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
amino acid derivative, from sample preparation to data integration and structural elucidation.
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Caption: Workflow for Spectroscopic Analysis of an Amino Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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